N-[(furan-2-yl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
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Overview
Description
N-[(furan-2-yl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound includes a furan ring, a morpholine ring, and a pyrimidine ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Furan Ring: Starting with a furan derivative, such as furfural, which can be reacted with an appropriate amine to form the furan ring.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with an appropriate alkylating agent.
Coupling Reactions: The final step involves coupling the furan, pyrimidine, and morpholine derivatives through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to increase reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄ (potassium permanganate), H₂O₂ (hydrogen peroxide).
Reducing Agents: NaBH₄ (sodium borohydride), LiAlH₄ (lithium aluminium hydride).
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Furanones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted amides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan, morpholine, and pyrimidine rings could contribute to the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(furan-2-yl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide: can be compared with other compounds containing furan, morpholine, and pyrimidine rings.
Unique Features: The combination of these three rings in a single molecule is relatively unique, potentially offering distinct chemical and biological properties.
List of Similar Compounds
Furfurylamine: Contains a furan ring and an amine group.
Morpholine: Contains a morpholine ring.
Pyrimidine Derivatives: Various compounds containing the pyrimidine ring, such as cytosine and thymine.
This article provides a comprehensive overview of this compound based on general principles of organic chemistry. For specific details and experimental data, consulting primary research literature would be necessary.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-12-9-15(22)20(16(18-12)19-4-7-23-8-5-19)11-14(21)17-10-13-3-2-6-24-13/h2-3,6,9H,4-5,7-8,10-11H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUDZSXFQKQSGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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